molecular formula C17H23F3N2O2 B13155619 Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B13155619
M. Wt: 344.37 g/mol
InChI Key: JBMIHQFELZMTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS: 916421-16-4) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an amino substituent at position 3, and an ortho-trifluoromethylphenyl group at position 4. Its molecular formula is C₁₇H₂₃F₃N₂O₂, with a molecular weight of 344.37 g/mol . The Boc group enhances solubility in organic solvents and facilitates deprotection under acidic conditions for further functionalization . This compound is utilized in medicinal chemistry and organic synthesis, particularly as an intermediate for bioactive molecules .

Properties

Molecular Formula

C17H23F3N2O2

Molecular Weight

344.37 g/mol

IUPAC Name

tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-12(14(21)10-22)11-6-4-5-7-13(11)17(18,19)20/h4-7,12,14H,8-10,21H2,1-3H3

InChI Key

JBMIHQFELZMTTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate with an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Trifluoromethylphenyl Substituents

Tert-butyl 3-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (3o)
  • Structure: Lacks the amino group at position 3 compared to the target compound.
  • Synthesis : Synthesized via C–H arylation using Davephos as a ligand, yielding 62% .
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
  • Structure : Contains a partially unsaturated piperidine ring (3,6-dihydropyridine).
  • Synthesis : Derived from tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate via dehydration with SOCl₂ .
  • Key Differences : The unsaturated ring alters electronic properties and conformational flexibility, influencing reactivity in subsequent transformations.
tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate
  • Structure : Trifluoromethyl group at the para position of the phenyl ring (vs. ortho in the target compound).

Piperidine Derivatives with Amino or Carbamoyl Groups

Tert-butyl 4-((2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate
  • Structure: Features a carbamoyl group instead of an amino group.
  • Synthesis : Prepared via coupling reactions, with HRMS confirming [M+H]⁺ at 409.1713 .
  • Key Differences : The carbamoyl group increases hydrophilicity and may enhance binding to proteolytic enzymes or receptors.
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
  • Structure: Contains an aminomethyl substituent.
  • Application : Used in the synthesis of pyrimidinyl derivatives for kinase inhibition studies .
  • Key Differences : The primary amine offers greater nucleophilicity for conjugation reactions compared to the secondary amine in the target compound.

Piperidine Derivatives with Heterocyclic Substituents

tert-Butyl 2-(2-naphthyl)piperidine-1-carboxylate (2n)
  • Structure : Naphthyl substituent at position 2.
  • Synthesis : Achieved via C–H arylation with L8 ligand, yielding 10.3% .
tert-Butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate
  • Structure: Pyrimidinylamino-methyl substituent.
  • Application : Intermediate for nucleotide analogs or kinase inhibitors .
  • Key Differences: The nitro and dibenzylamino groups enhance electron-withdrawing and π-stacking capabilities, respectively.

Comparative Analysis Table

Compound Name Substituents Key Functional Groups Synthesis Yield Molecular Weight (g/mol) Key Applications Reference ID
Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate 3-amino, 4-ortho-CF₃Ph Amino, Boc, CF₃ N/A 344.37 Medicinal intermediate
Tert-butyl 3-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (3o) 3-H, 4-ortho-CF₃Ph Boc, CF₃ 62% 341.36 C–H arylation studies
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 3,6-dihydropyridine, 4-ortho-CF₃Ph Unsaturated ring, Boc, CF₃ N/A 328.32 Intermediate for unsaturated analogs
tert-Butyl 4-((2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate 4-carbamoyl, 2-CF₃Bn Carbamoyl, Boc, CF₃ N/A 409.17 Bioactive molecule synthesis
tert-Butyl 2-(2-naphthyl)piperidine-1-carboxylate (2n) 2-naphthyl Naphthyl, Boc 10.3% 323.41 Steric effect studies

Key Research Findings

Synthetic Efficiency : The position of substituents and choice of ligands (e.g., Davephos vs. L8) critically impact yields, as seen in the 62% yield for 3o vs. 10.3% for 2n .

Functional Group Effects: Amino groups enhance hydrogen bonding (target compound), while carbamoyl or unsaturated rings alter electronic properties and reactivity .

Steric and Electronic Considerations : Ortho-CF₃ substitution increases steric hindrance compared to para analogs, affecting molecular conformation and crystal packing .

Biological Activity

Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS No. 916421-16-4) is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17H23F3N2O2
  • Molecular Weight : 344.37 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group is notable, as it often enhances the lipophilicity and bioactivity of organic compounds, making them more effective in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. For instance, derivatives with trifluoromethyl groups have demonstrated potent anti-inflammatory effects by suppressing COX-2 activity .
  • Cellular Proliferation Inhibition : Research indicates that related piperidine derivatives can inhibit cancer cell proliferation. In particular, studies have shown that certain piperidinone compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential anti-cancer properties for this compound as well .
  • Binding Affinity : The structural features of this compound may enhance its binding affinity to specific biological targets, such as receptors involved in cancer metastasis and invasion .

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of related piperidine compounds found that they effectively reduced inflammation in animal models through COX inhibition. The IC50 values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Case Study 2: Cancer Cell Proliferation

In vitro assays on cancer cell lines (e.g., MDA-MB-231) demonstrated that compounds structurally similar to this compound significantly inhibited cell proliferation and migration. The mechanism involved apoptosis induction and inhibition of matrix metalloproteinase (MMP) activity, which is crucial for cancer cell invasion .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been shown to enhance the potency of various pharmacological agents. SAR studies indicate that modifications at the piperidine ring and the phenyl substituent significantly affect biological activity:

CompoundActivityIC50 (μM)
This compoundCOX-2 Inhibition0.04
Related Piperidinone DerivativeCell Proliferation Inhibition>100 (non-cytotoxic)
Trifluoromethyl Substituted CompoundMMP InhibitionSignificant

Q & A

Q. How can the catalytic hydrogenation step in synthesizing tert-butyl piperidine carboxylate derivatives be optimized?

  • Methodological Answer : Catalytic hydrogenation of dihydropyridine intermediates to piperidine derivatives requires careful selection of catalysts and reaction conditions. For example, PtO (platinum oxide) at 1 atm H₂ in EtOAc/HOAc (15 mL, 72 hours) effectively reduces steric hindrance around the trifluoromethylphenyl group, yielding 88% after silica gel chromatography (0–10% EtOAc/hexanes) . Key variables include catalyst loading (e.g., 0.095 g PtO per 1.41 mmol substrate), solvent polarity, and reaction duration. Monitoring via TLC or LCMS ensures completion.

Q. What spectroscopic techniques are effective for characterizing stereochemistry in tert-butyl piperidine carboxylates?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze coupling constants (e.g., axial vs. equatorial protons in piperidine rings) and chemical shifts. For example, tert-butyl protons appear as singlets at δ 1.42 ppm, while aromatic protons near trifluoromethyl groups show upfield shifts (δ 7.48–7.62 ppm) due to electron-withdrawing effects .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and NH stretches (if deprotected) around 3300 cm⁻¹ .
  • Optical Rotation : Chiral centers (e.g., in tert-butyl 4-amino derivatives) require polarimetry ([α]D values, e.g., −4.3 to +9.9 in MeOH) to verify enantiopurity .

Q. What safety protocols are critical when handling tert-butyl piperidine carboxylates in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear fire-retardant lab coats, nitrile gloves, and safety goggles. Use fume hoods for solvent handling .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
  • Fire Safety : Use CO₂ or dry powder extinguishers; avoid water jets due to toxic fume risks (e.g., HF from trifluoromethyl decomposition) .

Advanced Research Questions

Q. How can discrepancies in NMR data for piperidine ring conformers be resolved?

  • Methodological Answer :
  • Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values for chair, boat, or twist-boat conformers. Ring puckering coordinates (e.g., Cremer-Pople parameters) quantify deviations from planarity .
  • Variable-Temperature NMR : Detect dynamic ring flipping by observing coalescence of proton signals at elevated temperatures.
  • X-ray Crystallography : Resolve absolute conformation using SHELX refinement (e.g., SHELXL for small-molecule structures) .

Q. What challenges arise in crystallographic refinement of tert-butyl piperidine carboxylates using SHELX?

  • Methodological Answer :
  • Disorder Modeling : The tert-butyl group often exhibits rotational disorder. Use PART and SUMP instructions in SHELXL to model split positions .
  • Hydrogen Bonding : Weak C–H···O/N interactions may require ISOR/SADI restraints to stabilize refinement.
  • Twinned Data : For high-symmetry crystals, apply TWIN/BASF commands to handle pseudo-merohedral twinning .

Q. How to design synthetic routes for tert-butyl carboxylate analogs with varied substituents?

  • Methodological Answer :
  • Retrosynthetic Analysis : Prioritize late-stage functionalization. For example:

Core Modification : Introduce substituents via Suzuki coupling (aryl halides) or reductive amination (secondary amines) .

Boc Deprotection : Use HCl/Et₂O (2.0 M, 18 hours) to remove tert-butoxycarbonyl (Boc) groups, enabling further derivatization .

  • Parallel Synthesis : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency.

Notes

  • For computational studies, combine Gaussian (DFT) and Mercury (crystallography) software with experimental validations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.